molecular formula C15H21BrO3 B14368926 1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one CAS No. 91361-97-6

1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one

Cat. No.: B14368926
CAS No.: 91361-97-6
M. Wt: 329.23 g/mol
InChI Key: UYULKSNGNLNFPD-UHFFFAOYSA-N
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Description

1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the propoxy and hydroxy groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative of the original compound.

Scientific Research Applications

1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
  • 1-Bromo-4-((3-methoxy-2-methylpropoxy)methyl)benzene
  • 1-(4-bromo-2-(2-hydroxy-2-methylpropoxy)phenyl)ethan-1-one

Uniqueness: 1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

91361-97-6

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

1-[4-(3-bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethanone

InChI

InChI=1S/C15H21BrO3/c1-4-5-13-14(19-9-10(2)8-16)7-6-12(11(3)17)15(13)18/h6-7,10,18H,4-5,8-9H2,1-3H3

InChI Key

UYULKSNGNLNFPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(C)CBr

Origin of Product

United States

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